molecular formula C10H12N4O B1482226 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide CAS No. 2097970-24-4

6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide

Cat. No.: B1482226
CAS No.: 2097970-24-4
M. Wt: 204.23 g/mol
InChI Key: WIWBESKLQGUYJK-UHFFFAOYSA-N
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Description

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide is a heterocyclic compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound features a unique structure that combines a cyclobutyl group with an imidazo[1,2-b]pyrazole scaffold, making it a subject of interest for researchers exploring new drug candidates and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide typically involves the selective functionalization of the imidazo[1,2-b]pyrazole scaffold. One common method includes the use of a Br/Mg-exchange reaction, followed by regioselective magnesiations and zincations with TMP-bases (2,2,6,6-tetramethylpiperidyl). These intermediates are then trapped with various electrophiles to form the desired compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the imidazo[1,2-b]pyrazole ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide involves its interaction with specific molecular targets and pathways. This compound can act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell proliferation, inflammation, and microbial growth. The exact molecular targets and pathways depend on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: 6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide stands out due to its cyclobutyl group, which imparts unique steric and electronic properties. This structural feature can enhance the compound’s solubility, stability, and biological activity, making it a promising candidate for further research and development.

Biological Activity

6-Cyclobutyl-1H-imidazo[1,2-b]pyrazole-7-carboxamide (CAS No. 2097970-24-4) is a heterocyclic compound that has attracted significant attention in medicinal chemistry. Its unique structural features suggest potential therapeutic applications, particularly in cancer treatment and inflammation modulation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various studies, and potential clinical implications.

Chemical Structure and Properties

The compound consists of a cyclobutyl group attached to an imidazo[1,2-b]pyrazole scaffold, which is known for its diverse biological activities. The structure can be represented as follows:

C10H12N4O\text{C}_{10}\text{H}_{12}\text{N}_4\text{O}

This compound exhibits its biological effects primarily through the modulation of specific molecular targets. It has been shown to act as an inhibitor of certain enzymes and receptors involved in cell proliferation and inflammation:

  • Inhibition of Enzymes : The compound can inhibit pathways related to cell survival and proliferation, particularly in cancer cells.
  • Induction of Apoptosis : Research indicates that it can induce apoptosis in various leukemia cell lines at nanomolar concentrations by triggering oxidative stress and mitochondrial dysfunction .

Anticancer Activity

Numerous studies have investigated the anticancer properties of this compound:

  • Case Study 1 : In a study involving human acute myeloid leukemia (AML) cells (HL-60), treatment with this compound led to significant cellular differentiation and apoptosis. Key markers such as Bcl-xl and pAkt were upregulated, indicating a survival response to treatment .
  • Case Study 2 : Another study reported that the compound induced apoptosis in MV-4-11 cells with IC50 values as low as 16.54 nM. Flow cytometry confirmed a substantial apoptotic population and mitochondrial membrane depolarization following treatment .
Cell LineIC50 (nM)Apoptotic Response
HL-6032.25High
MOLT-427.24Moderate
MV-4-1116.54Very High

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory properties:

  • Mechanism : It suppresses pro-inflammatory cytokines such as TNF-α and IL-6 in RAW264.7 cells, demonstrating potential for treating inflammatory diseases .

Toxicogenomic Studies

Toxicogenomic analysis revealed that treatment with this compound led to altered expression of genes associated with oxidative stress and drug-induced cytotoxicity. Notable changes included:

  • Upregulation of genes like GDF15 and ATF3 after exposure.
  • Downregulation of protective genes such as TXN and SOD1, indicating a shift towards increased oxidative stress within the cells .

Properties

IUPAC Name

6-cyclobutyl-5H-imidazo[1,2-b]pyrazole-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c11-9(15)7-8(6-2-1-3-6)13-14-5-4-12-10(7)14/h4-6,13H,1-3H2,(H2,11,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBESKLQGUYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=C(C3=NC=CN3N2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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